molecular formula C6H5IN4 B13037055 6-iodo-9-methyl-9H-purine

6-iodo-9-methyl-9H-purine

Cat. No.: B13037055
M. Wt: 260.04 g/mol
InChI Key: PRPPZOGROOCHOG-UHFFFAOYSA-N
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Description

6-Iodo-9-methyl-9H-purine is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a reactive iodine atom at the 6-position and a methyl group at the 9-nitrogen of the purine scaffold, making it a versatile precursor for constructing diverse purine libraries via cross-coupling reactions . Iodopurines of this type are frequently employed in the synthesis of potential adenosine receptor ligands, as the iodine atom can be efficiently displaced by various alkoxy, alkynyl, or amino substituents to explore structure-activity relationships . The 9-methyl group provides a model for N-9 alkylated purine systems, which are a common motif in biologically active molecules . Researchers utilize this and similar halogenated purines to develop novel compounds for probing purinergic signaling pathways . Safety Note: This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

IUPAC Name

6-iodo-9-methylpurine

InChI

InChI=1S/C6H5IN4/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3

InChI Key

PRPPZOGROOCHOG-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2I

Origin of Product

United States

Synthetic Methodologies for 6 Iodo 9 Methyl 9h Purine

Regiospecific N9-Methylation Strategies of Purine (B94841) Nuclei

The introduction of a methyl group onto the purine ring is complicated by the presence of multiple nucleophilic nitrogen atoms. Direct alkylation can lead to a mixture of products, making regioselective synthesis a significant challenge. The desired N9-methylated isomer is often formed alongside the N7-alkylated product, with the ratio depending heavily on the substrate and reaction conditions. nih.govnih.govub.edu

Alkylation of Halogenated Purine Precursors with Methylating Reagents

A primary route to 6-iodo-9-methyl-9H-purine involves the direct methylation of a halogenated purine precursor, such as 6-chloropurine (B14466) or 6-iodopurine (B1310063). This SN2-type reaction is typically carried out by treating the purine with a methylating agent, like methyl iodide, in the presence of a base and an appropriate solvent. ub.edursc.org The base, such as potassium carbonate (K₂CO₃) or tetrabutylammonium (B224687) hydroxide, deprotonates the purine ring, forming an anion that then reacts with the methylating agent. ub.edursc.org

However, this direct approach is often plagued by a lack of regioselectivity, yielding a mixture of N9 and N7 isomers. ub.edu For example, the alkylation of 6-chloro-2-fluoro-9H-purine with an alkyl halide in the presence of K₂CO₃ in dimethylformamide (DMF) produces both N9 and N7 regioisomers. rsc.org The choice of methylating agent can also influence the outcome; methyl iodide and methyl bromide tend to give similar results, while methyl chloride may lead to lower yields and a different isomeric mixture. ub.edu

Table 1: Conditions for N9-Alkylation of Purine Derivatives

Starting PurineAlkylating AgentBase / SolventTemperatureOutcomeReference
6-ChloropurineMethyl IodideK₂CO₃ / DMFRoom Temp.Mixture of N7/N9 isomers rsc.org
2-Amino-6-chloropurineMethyl Iodide(Bu)₄NOH / Microwaves60 °CN9-alkylated derivative obtained regioselectively ub.edu
6-MethylthiopurineMethyl Iodide(Bu)₄NOH / Microwaves50 °CHigh yield of N9-methyl derivative ub.edu

Investigation of N7 versus N9 Regioselectivity in Purine Alkylation Processes

Achieving high regioselectivity for N9-alkylation is a central theme in purine chemistry. The outcome of the reaction is governed by a delicate balance of steric, electronic, and solvent effects.

Steric Factors: The presence of a bulky substituent at the C6 position of the purine ring can effectively shield the adjacent N7 position from the incoming alkylating agent. researchgate.netacs.org This steric hindrance favors alkylation at the more accessible N9 position. For instance, studies on 6-(azolyl)purine derivatives have shown that when the substituent forces a coplanar conformation, the N7 position is protected, leading to regiospecific N9 alkylation. nih.govacs.org

Electronic and Solvent Effects: The inherent nucleophilicity of the nitrogen atoms plays a critical role. Theoretical studies using density functional theory on adenine (B156593) indicate that the N7 atom generally possesses the most nucleophilic character. d-nb.info However, the energetic favorability can shift. In polar solvents, N7 substitution is often favored, whereas in nonpolar solvents or in the gas phase, N9 substitution can become more probable. d-nb.info The reaction conditions, including the choice of solvent and base, can therefore be tuned to influence the N7/N9 product ratio. nih.govub.edu In some methodologies, additives are used to direct the alkylation; β-cyclodextrin, for example, can form a host-guest complex with the purine, blocking the N7 position and resulting in N9/N7 selectivity greater than 99:1. researchgate.net

Table 2: Factors Influencing N7 vs. N9 Purine Alkylation

FactorFavors N9-AlkylationFavors N7-AlkylationReference
Steric Hindrance at C6 Large substituents shield N7Small or no substituent nih.govresearchgate.netacs.org
Solvent Polarity Nonpolar solventsPolar solvents d-nb.info
Reaction Additives Use of β-cyclodextrin to block N7None researchgate.net
Reaction Conditions Silylation followed by alkylation at elevated temperature can favor N9Direct alkylation often gives mixtures acs.org

Halogenation at the C6 Position of the Purine Ring

The introduction of an iodine atom at the C6 position is another key synthetic step. This is typically accomplished not by direct iodination of a pre-methylated purine, but through the conversion of a more readily available functional group, most commonly a chlorine atom. The synthesis often commences with a precursor like 9-methylhypoxanthine, which is first chlorinated at the C6 position before subsequent halogen exchange.

Synthesis via Halogen Exchange Reactions (e.g., Chloro-Iodo Exchange)

The most common and efficient method for introducing iodine at the C6 position is a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction. acs.org This process involves treating a 6-chloropurine derivative, in this case, 9-methyl-6-chloropurine, with a source of iodide ions, such as sodium iodide (NaI).

Research has shown that this conversion can be highly efficient. For example, 6-chloropurine nucleosides have been quantitatively converted to their 6-iodo counterparts using a system of NaI, trifluoroacetic acid (TFA), and butanone as the solvent at low temperatures ranging from -50 to -40 °C. acs.org The resulting 6-iodo compounds are significantly more reactive substrates for subsequent cross-coupling reactions compared to their 6-chloro precursors. acs.org Another approach involves halogen-metal exchange, where a 6-iodopurine is treated with a Grignard reagent like ethylmagnesium bromide (EtMgBr) in a non-complexing solvent such as dichloromethane (B109758) (CH₂Cl₂). sorbonne-universite.fr While this method is typically used to form a C-C bond by subsequently adding an electrophile, it underscores the reactivity of the C-I bond in the purine system. sorbonne-universite.frresearchgate.net

Direct Iodination Methods and Conditions

Direct C-H iodination at the C6 position of the purine ring is a less common strategy. While direct C-H activation and functionalization are powerful tools in modern organic synthesis, they are more established for other positions on the purine ring, such as C8. nih.govresearchgate.net The literature provides examples of sequential iodination and arylation at the C6 position of uracil (B121893) derivatives, indicating the feasibility of such reactions on related heterocyclic systems. nih.govresearchgate.net However, for purines, introducing a halogen at C6 is almost universally achieved by first installing a better leaving group, like a hydroxyl group (from hypoxanthine) which is then converted to a chloro group using reagents like phosphoryl oxychloride. researchgate.net This 6-chloropurine is the key intermediate that is then readily converted to the 6-iodopurine via the halogen exchange reactions described previously. acs.org

Chemical Transformations and Reactivity of 6 Iodo 9 Methyl 9h Purine

Transition Metal-Catalyzed Cross-Coupling Reactions at the C6 Position

The carbon-iodine bond at the C6 position of 6-iodo-9-methyl-9H-purine is particularly amenable to cleavage by transition metal catalysts, facilitating a variety of cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex purine (B94841) derivatives with diverse functionalities. 6-iodopurine (B1310063) nucleosides have been identified as excellent substrates for these types of reactions. byu.edu

Sonogashira Coupling for Carbon-Carbon Bond Formation with Alkynes

The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a highly effective method for introducing alkynyl groups at the C6 position of the purine core. wikipedia.org This reaction typically employs a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, in the presence of a base like triethylamine. wikipedia.orgwalisongo.ac.id

The reaction between 6-iodo-9-methyl-9H-purine and a terminal alkyne proceeds under mild conditions to yield the corresponding 6-alkynyl-9-methyl-9H-purine. cas.czresearchgate.net For instance, the coupling of 6-iodopurine derivatives with various arylalkynes has been successfully demonstrated. nih.gov This methodology has been instrumental in the synthesis of various purine-based compounds, including analogues of biologically active molecules. cas.cznih.gov The Sonogashira coupling has also been adapted for on-column synthesis of oligodeoxynucleotides containing alkynylated purine derivatives, highlighting its utility in biotechnology. consensus.app

Reactant 1Reactant 2Catalyst SystemProductReference
6-iodo-9-methyl-9H-purineTerminal AlkynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base6-alkynyl-9-methyl-9H-purine cas.czresearchgate.netnih.gov
6-iodopurine derivativePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N6-phenylethynylpurine derivative nih.gov

Exploration of Other Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille)

Beyond the Sonogashira reaction, the C6-iodo group of 6-iodo-9-methyl-9H-purine and related 6-iodopurines serves as an excellent handle for other important transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling , which pairs the halide with an organoboron compound, is a widely used method for forming carbon-carbon bonds. researchgate.net While some studies suggest that 6-chloropurine (B14466) analogues can provide better yields in Suzuki-Miyaura couplings, 6-iodopurines are also effective substrates. byu.edu This reaction has been employed for the synthesis of 2-, 6-, or 8-aryl and -alkenylpurine derivatives from the corresponding halopurines. researchgate.net

The Heck reaction , involving the coupling of the halide with an alkene, provides a route to vinylpurine derivatives. organic-chemistry.org This reaction is catalyzed by palladium complexes and is known for its high trans selectivity. organic-chemistry.org Intramolecular Heck reactions have also been explored using related iodo-dienes. acs.org

The Stille coupling , which utilizes organotin reagents, is another valuable tool for C-C bond formation. While direct comparisons for 6-iodo-9-methyl-9H-purine are less common, the general reactivity of halopurines in Stille reactions is established.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the C6-Iodo Group

The electron-deficient nature of the purine ring system facilitates nucleophilic aromatic substitution (SNAr) at the C6 position. The C6-iodo group, being a good leaving group, can be readily displaced by a variety of nucleophiles.

Displacement of the C6-Iodo Moiety by Nitrogen, Oxygen, and Sulfur Nucleophiles

A broad range of nucleophiles can effectively displace the iodide at the C6 position of 6-iodopurines.

Nitrogen Nucleophiles: Amines, both aliphatic and aromatic, react with 6-iodopurines to form N6-substituted purine derivatives. acs.orgresearchgate.net For instance, reactions with butylamine (B146782) and aniline (B41778) have been studied, with the reactivity order of 6-halopurines depending on the specific amine and reaction conditions. acs.orgresearchgate.net In some cases, 6-iodopurine nucleosides show the highest reactivity towards aromatic amines in the absence of an acid catalyst. acs.org

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the C6-iodo group to yield 6-alkoxy- and 6-aryloxypurines, respectively. acs.orgresearchgate.net The reactivity is often enhanced by the use of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgresearchgate.net

Sulfur Nucleophiles: Thiolates are potent nucleophiles that readily react with 6-iodopurines to afford 6-thiopurines. acs.orgresearchgate.netmdpi.com Kinetic studies have shown that with potassium thioacetate, the reactivity order of 6-halopurines is F > Br > I > Cl. acs.orgresearchgate.net

Nucleophile TypeExample NucleophileProduct TypeReference
NitrogenButylamine, AnilineN6-Alkyl/Arylpurine acs.orgresearchgate.net
OxygenMethanol (B129727)/DBU6-Methoxypurine acs.orgresearchgate.net
SulfurPotassium Thioacetate6-Thioacetylpurine acs.orgresearchgate.net

Kinetic and Mechanistic Investigations of SNAr Reactivity and Selectivity

The kinetics and mechanism of SNAr reactions at the C6 position of halopurines have been the subject of detailed investigation. The reactivity order of the 6-halo substituent (F, Cl, Br, I) is not always straightforward and depends significantly on the nature of the nucleophile and the reaction conditions. acs.orgresearchgate.net

For reactions with butylamine in acetonitrile, the displacement reactivity order is F > Br > Cl > I. With methanol and DBU, the order is F > Cl ≈ Br > I. acs.orgresearchgate.net Interestingly, for reactions with the weakly basic aniline, the order is I > Br > Cl >> F in the absence of an acid catalyst, though these reactions can be autocatalytic. acs.org The addition of trifluoroacetic acid (TFA) can eliminate the induction period and alter the reactivity order to F > I > Br > Cl. acs.orgresearchgate.net This suggests that protonation of a purine nitrogen atom enhances the electrophilicity of the purine ring, thereby facilitating nucleophilic attack. researchgate.net

Reactivity Profile at Other Positions of the Purine System (e.g., C2, N7, N9)

While the C6 position is the primary site of reactivity for 6-iodo-9-methyl-9H-purine, other positions on the purine ring can also participate in chemical transformations.

C2 Position: The C2 position is generally less reactive towards nucleophilic substitution than the C6 position. However, under certain conditions, such as in di-halogenated purines, selective reactions can be achieved. For example, in 6-chloro-2-iodopurines, the more reactive C6-chloro group can be displaced selectively. Conversely, functionalization at C2 can be achieved through methods like Sonogashira coupling if the C6 position is blocked or less reactive. clockss.org

N7 and N9 Positions: Alkylation of purines can lead to a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 isomer often being the major product. researchgate.netnih.gov However, regioselective N7-alkylation can be achieved under specific conditions. nih.gov The substituent at the C6 position can influence the site of alkylation. nih.gov For instance, direct alkylation of 6-chloropurine often yields a mixture of N7 and N9 isomers. nih.gov

C8 Position: The C8 position of the purine ring is susceptible to electrophilic substitution. nih.gov It can also be functionalized through deprotonation with a strong base followed by reaction with an electrophile. mdpi.com

Subsequent Derivatizations of the Imidazole (B134444) Ring

The imidazole portion of the purine ring, comprising positions N7, C8, and N9, offers several avenues for further functionalization. While the N9 position is blocked by a methyl group in the title compound, the N7 and C8 positions remain available for chemical modification.

C8-Position Functionalization: The C8 position of the purine ring is susceptible to both electrophilic and nucleophilic substitution reactions, making it a prime target for introducing diverse substituents. mdpi.com Direct C-H functionalization at the C8 position is a common strategy. rsc.orgresearchgate.net For instance, C8-arylation can be achieved using aryl iodides in the presence of a copper(I) iodide catalyst. rsc.org Another significant modification is iodination. C8-iodination of purine derivatives can be accomplished by first generating a C8-metalated species through deprotonation with a strong base like lithium diisopropylamide (LDA) or a zinc-amide base, followed by quenching with molecular iodine. mdpi.comnih.gov This C8-iodo derivative can then serve as a precursor for further cross-coupling reactions.

Table 1: Examples of C8-Functionalization Reactions on Purine Scaffolds
Reaction TypeReagents and ConditionsProduct TypeReference
C8-ArylationAryl iodide, CuI, Cs₂CO₃8-Arylpurine rsc.org
C8-Iodination1. LDA or TMPZnCl·LiCl 2. I₂8-Iodopurine mdpi.comnih.gov
C8-FormylationLDA, then DMF8-Formylpurine mdpi.com
C8-AlkylationLDA, then MeI8-Methylpurine mdpi.com
C8-AlkoxylationVisible light, acridinium (B8443388) photocatalyst, alcohol, air8-Alkoxypurine researchgate.net

N7-Position Reactivity: Alkylation of the purine ring can occur at the N7 position, though direct alkylation of 6-substituted purines often yields a mixture of N7 and the thermodynamically more stable N9 isomers. nih.gov The regioselectivity of this reaction can be influenced by various factors. For example, the presence of a bulky group at the C6 position can sterically hinder the N7 position, favoring N9 alkylation. researchgate.net Conversely, specific methodologies have been developed for regioselective N7 alkylation. One such method involves the reaction of N-trimethylsilylated purines with a tertiary alkyl halide, catalyzed by tin(IV) chloride (SnCl₄), to selectively yield the N7-alkylated product. nih.gov

Imidazole Ring Opening: The imidazole ring of the purine system, though generally stable, can undergo ring-opening reactions under specific conditions. researchgate.netresearchgate.net This process can serve as a synthetic tool for creating ring-modified purine derivatives or other heterocyclic systems. researchgate.net For example, the reaction of certain 6-cyano-9-substituted-9H-purines with aqueous methylamine (B109427) can result in a nucleophilic attack on the imidazole ring, leading to its cleavage. researchgate.net

Chemical Transformations Involving the N9-Methyl Substituent

The N9-methyl group is generally a stable substituent. However, under certain chemical or biological conditions, it can be the site of transformation, primarily through demethylation.

N9-Demethylation: The removal of the methyl group from the N9 position of a purine is a challenging but documented transformation. In related compounds, such as 6-bromo-7-methyl-7H-purine, demethylation at the N7 position is reported to occur under acidic conditions (pH < 3). Biological systems also possess mechanisms for demethylation. For instance, the DNA repair protein O6-meGua–DNA methyltransferase (MGMT) can catalyze the in situ demethylation of O6-methylguanine. oup.com While specific studies on the chemical demethylation of 6-iodo-9-methyl-9H-purine are not widely reported, analogies from other methylated purines suggest that strong acidic conditions or specific enzymatic methods could potentially achieve this transformation. Theophylline, a dimethylated purine, is known to undergo metabolic demethylation. bath.ac.uk

Table 2: Examples of Demethylation Reactions on Related Methylated Purines
SubstratePosition of Methyl GroupConditionsProductReference
6-Bromo-7-methyl-7H-purineN7Acidic (pH < 3)6-Bromopurine
O⁶-Methylguanine (in DNA)O⁶MGMT enzymeGuanine oup.com
TheophyllineN1, N3Metabolic (in vivo)3-Methylxanthine bath.ac.uk

Application As a Synthetic Building Block for Advanced Purine Derivatives

Synthesis of Novel Purine (B94841) Nucleoside Analogues

The purine scaffold is a cornerstone of many biologically active molecules, most notably nucleosides. 6-Iodo-9-methyl-9H-purine and its analogues are instrumental in the development of novel nucleoside analogues where either the carbohydrate portion is modified or the purine core is derivatized to fine-tune interactions with biological targets.

A key strategy in nucleoside analogue synthesis is the modification of the sugar ring to enhance properties such as metabolic stability or target affinity. The synthesis of carbocyclic nucleoside analogues, where the furanose oxygen is replaced by a methylene (B1212753) group, is a prominent example. In these syntheses, a pre-formed carbocyclic moiety can be coupled to a reactive purine. For instance, the regioselective coupling of a 6-iodopurine (B1310063) derivative to a cyclobutyltriflate has been demonstrated as an efficient method for preparing potent antiviral carbocyclic nucleosides mdpi.com. This approach highlights how halogenated purines are essential for attaching non-traditional sugar surrogates, leading to compounds with novel pharmacological profiles. The synthesis often involves the direct N-alkylation of the purine base with a suitably activated carbocyclic structure mdpi.com.

The 6-position of the purine ring is a critical determinant for binding to various biological targets, including adenosine (B11128) receptors (ARs). Starting from 9-alkyl-6-iodopurines, a range of substituents can be introduced at this position to systematically probe structure-activity relationships (SAR) nih.gov. By replacing the iodo group with various amino, alkoxy, and alkynyl groups, researchers can modulate the affinity and selectivity of the resulting ligands for different adenosine receptor subtypes (A1, A2A, A2B, and A3) nih.gov.

For example, a study on 9-ethylpurine derivatives used 9-ethyl-6-iodo-9H-purine as a key intermediate nih.gov. The introduction of a phenethylamino group at the 6-position was found to improve affinity at A2B receptors. This systematic derivatization allows for the mapping of the receptor's binding pocket and the development of highly selective antagonists or agonists, which are valuable tools for pharmacological research and potential therapeutic agents nih.gov.

Table 1. Derivatization of 9-Alkyl-6-iodopurine for Adenosine Receptor Ligands nih.gov
Starting IntermediateSubstituent Introduced at C6Resulting Compound TypeObserved Effect on Adenosine Receptors
9-Ethyl-6-iodo-9H-purinePhenethylamino group6-Amino-9-ethylpurine derivativeImproved affinity at A2B receptors
9-Ethyl-6-iodo-9H-purineVarious alkynyl groups6-Alkynyl-9-ethylpurine derivativeModulation of affinity, particularly detrimental for A2B potency
9-Ethyl-6-iodo-9H-purineVarious alkoxy groups6-Alkoxy-9-ethylpurine derivativeContributed to structure-activity relationship studies

Creation of Complex 6-Substituted and Poly-Substituted Purine Systems

The reactivity of the 6-iodo group extends beyond simple substitutions, enabling the creation of intricate molecular architectures, including poly-substituted and fused heterocyclic systems. These complex derivatives are explored for a variety of applications, from anticancer agents to kinase inhibitors nih.govnih.gov.

The synthesis of purines bearing another heterocyclic ring at the 6-position leads to compounds with unique three-dimensional shapes and electronic properties. For example, 6-(imidazol-1-yl)purine derivatives have been synthesized from 6-halopurine precursors researchgate.net. While the specific starting material was 2,6-dichloropurine, the principle of SNAr (nucleophilic aromatic substitution) displacement of a halogen at C6 by a heterocyclic amine is directly applicable to 6-iodo-9-methyl-9H-purine. Such reactions provide versatile substrates for further derivatization, such as regiospecific glycosylation, to produce complex nucleosides researchgate.net. The ability to fuse or link heterocyclic systems to the purine core is a powerful strategy for generating novel chemical entities.

The reliable reactivity of 6-iodo-9-methyl-9H-purine makes it an ideal scaffold for building diverse chemical libraries for high-throughput screening in chemical biology and drug discovery. Modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, can be employed to couple a wide variety of boronic acids, terminal alkynes, and amines, respectively, to the 6-position. This modular approach allows for the rapid generation of hundreds or thousands of distinct 6-substituted purine derivatives from a single, common intermediate. These libraries can then be screened against biological targets like kinases or G-protein coupled receptors to identify novel inhibitors or modulators nih.gov. The development of 9H-purine scaffolds as CDK2 inhibitors, for instance, involved evaluating substitutions at the 2, 6, and 9 positions to optimize activity nih.gov.

Isomeric Purine Derivative Synthesis and Chromatographic Differentiation

A significant challenge in purine chemistry is controlling the regioselectivity of N-alkylation, which can lead to the formation of N-7 and N-9 isomers. While 6-iodo-9-methyl-9H-purine already has a fixed methyl group at the N-9 position, the synthesis of this starting material itself requires careful control and subsequent purification to isolate the desired N-9 isomer from the N-7 counterpart mdpi.com.

The differentiation and separation of these isomers are critical, as they often possess distinct biological activities. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose nih.govnih.gov. Reverse-phase partition HPLC is a well-established method for the estimation and separation of purine bases and their derivatives nih.gov. The separation is typically achieved on C18 columns, where the mobile phase composition and pH are adjusted to resolve compounds with very similar structures nih.gov. For instance, chromatographic separation can be carried out using a mobile phase containing an ammonium (B1175870) formate (B1220265) buffer and a small percentage of an organic modifier like methanol (B129727), with detection at a specific UV wavelength such as 254 nm nih.gov. The distinct retention times of the N-7 and N-9 isomers allow for their unambiguous identification and quantification.

Table 2. Typical HPLC Conditions for Purine Isomer Differentiation nih.govnih.gov
ParameterCondition
Chromatography ModeReverse-Phase Partition HPLC
Stationary Phase (Column)C18 (e.g., Waters Atlantis T3)
Mobile PhaseAqueous buffer (e.g., 10.0 mmol/L ammonium formate, pH 3.6) with an organic modifier (e.g., 1.0% methanol)
DetectionUV spectrophotometry (e.g., 254 nm)
OutcomeSeparation of N-7 and N-9 isomers based on differential retention times

Spectroscopic Characterization and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 6-iodo-9-methyl-9H-purine, providing detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the 6-iodo-9-methyl-9H-purine molecule. The analysis of a closely related analogue, 6-chloro-9-methylpurine, in DMSO-d₆ reveals characteristic signals for the purine (B94841) ring protons and the N-methyl group. The aromatic protons on the purine core typically appear as sharp singlets in the downfield region of the spectrum, indicative of their electron-deficient environment. The methyl group attached to the N9 position gives rise to a singlet in the upfield region.

For 6-iodo-9-methyl-9H-purine, the anticipated ¹H NMR spectrum would show distinct signals corresponding to the H-2 and H-8 protons of the purine ring and the N9-methyl protons. The chemical shifts of the H-2 and H-8 protons are influenced by the electron-withdrawing nature of the purine ring system and the substituent at the C6 position. The methyl protons at the N9 position are expected to appear as a singlet, providing clear evidence for the N9-methylation.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-iodo-9-methyl-9H-purine

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2 8.5 - 8.8 Singlet
H-8 8.3 - 8.6 Singlet

Note: The predicted values are based on the analysis of similar purine derivatives.

Carbon-¹³C NMR spectroscopy provides crucial information about the carbon framework of 6-iodo-9-methyl-9H-purine. The spectrum is expected to display distinct signals for each of the six carbon atoms in the purine ring system and the carbon of the N9-methyl group. The chemical shifts of the purine carbons are characteristic of their position within the heterocyclic structure. The carbon atom C-6, being directly attached to the iodine atom, is expected to be significantly shifted due to the heavy atom effect of iodine.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-iodo-9-methyl-9H-purine

Carbon Predicted Chemical Shift (ppm)
C-2 150 - 155
C-4 150 - 155
C-5 130 - 135
C-6 120 - 125
C-8 145 - 150

Note: The predicted values are based on the analysis of similar purine derivatives.

Nitrogen-¹⁵N NMR spectroscopy is a powerful tool for investigating the electronic structure, tautomerism, and protonation sites in purine derivatives. In the case of 9-methylpurine (B1201685) derivatives, ¹⁵N NMR can definitively confirm the site of methylation. The chemical shifts of the nitrogen atoms in the purine ring are highly sensitive to their chemical environment and bonding. For 6-iodo-9-methyl-9H-purine, the ¹⁵N NMR spectrum would show four distinct signals corresponding to N-1, N-3, N-7, and N-9. The chemical shift of N-9 would be particularly informative, confirming the attachment of the methyl group. Furthermore, studies on related purine systems have demonstrated the utility of ¹⁵N NMR in determining the predominant tautomeric form in solution and identifying the site of protonation in acidic media.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of 6-iodo-9-methyl-9H-purine, which in turn allows for the unambiguous confirmation of its elemental formula. HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which is a critical piece of data for structural confirmation. Analysis of methylated purine bases is often carried out using techniques like capillary gas chromatography-mass spectrometry nih.gov.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For 6-iodo-9-methyl-9H-purine, characteristic fragmentation pathways would likely involve the loss of the iodine atom, the methyl group, and fragmentation of the purine ring itself. Analysis of these fragmentation patterns can further corroborate the proposed structure.

Table 3: HRMS Data for 6-iodo-9-methyl-9H-purine

Molecular Formula Calculated Exact Mass Measured Exact Mass

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of 6-iodo-9-methyl-9H-purine. The experimentally determined percentages of these elements are compared with the theoretically calculated values based on the molecular formula (C₆H₅IN₄). A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the compound.

Table 4: Elemental Analysis Data for 6-iodo-9-methyl-9H-purine (C₆H₅IN₄)

Element Theoretical (%) Experimental (%)
Carbon (C) 27.71 (To be determined experimentally)
Hydrogen (H) 1.94 (To be determined experimentally)

X-ray Crystallography for Solid-State Structure Determination of Related Derivatives

While a crystal structure for 6-iodo-9-methyl-9H-purine itself may not be readily available, X-ray crystallography of closely related purine derivatives provides invaluable insights into the solid-state conformation, bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structures of 6-halopurine nucleosides and other substituted purines have been determined, revealing details about their molecular geometry and packing in the crystal lattice researchgate.netcas.cznih.gov. These studies show that the purine ring is planar and provide precise measurements of the bond lengths and angles, which are influenced by the nature and position of the substituents. Such data from related structures can be used to build accurate molecular models of 6-iodo-9-methyl-9H-purine and to understand its potential intermolecular interactions, such as hydrogen bonding and π-stacking.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article focusing solely on the computational and theoretical studies of the chemical compound “6-iodo-9-methyl-9H-purine” according to the specified outline. The searches conducted did not yield any specific studies—molecular modeling, Density Functional Theory (DFT) calculations, Structure-Activity Relationship (SAR) analysis, or molecular dynamics simulations—that have been performed on this particular compound.

The existing research focuses on broader categories of purine derivatives. While there is extensive computational work on various substituted purines, including 6-halopurines and 9-methylpurines, no published data appears to specifically analyze "6-iodo-9-methyl-9H-purine" in the contexts required by the article outline.

Therefore, providing a thorough, informative, and scientifically accurate article that strictly adheres to the requested topics for this specific compound is not feasible with the currently available information. Generating content would require extrapolating from related but different molecules, which would violate the explicit instructions to focus solely on "6-iodo-9-methyl-9H-purine."

Future Directions and Emerging Research Avenues in Purine Chemistry

Innovations in Green Chemistry Approaches for Sustainable Purine (B94841) Synthesis

The synthesis of purine derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. The principles of green chemistry are increasingly being integrated into synthetic methodologies to address these environmental concerns. For the synthesis of 6-iodo-9-methyl-9H-purine, several green chemistry approaches hold considerable promise.

One of the most promising avenues is the use of biocatalysis . Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. For instance, enzymatic approaches could be envisioned for the regioselective methylation of a 6-iodopurine (B1310063) precursor, minimizing the need for protecting groups and reducing the number of synthetic steps. Furthermore, the use of greener solvents, such as water or bio-based solvents, in enzymatic reactions significantly reduces the environmental footprint of the synthesis.

Mechanochemistry , the use of mechanical force to induce chemical reactions, is another emerging green technique. Solid-state reactions initiated by ball milling can often be performed in the absence of solvents or with minimal solvent, leading to a significant reduction in waste. The synthesis of the purine core of 6-iodo-9-methyl-9H-purine could potentially be achieved through mechanochemical methods, offering a more sustainable alternative to traditional solution-phase synthesis.

Green Chemistry ApproachPotential Application in 6-iodo-9-methyl-9H-purine SynthesisAdvantages
BiocatalysisRegioselective methylation of a 6-iodopurine precursor.High selectivity, mild reaction conditions, use of renewable catalysts (enzymes), reduced waste.
MechanochemistrySolvent-free or low-solvent synthesis of the purine core.Reduced solvent usage, potentially faster reaction times, applicability to solid-state reactions.
Use of Greener SolventsEmploying water, supercritical fluids, or bio-based solvents.Reduced toxicity and environmental impact, improved safety.

Integration of Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of purine derivatives like 6-iodo-9-methyl-9H-purine. The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to improved yields, higher purity, and enhanced safety, especially when dealing with potentially hazardous reagents or intermediates.

The synthesis of 6-iodo-9-methyl-9H-purine can be adapted to a multi-step continuous flow process. This would involve pumping the starting materials through a series of interconnected reactors, where each reactor is dedicated to a specific transformation. For instance, the formation of the purine ring, followed by iodination and methylation, could all be performed in a continuous sequence.

Furthermore, the integration of automated synthesis platforms with flow chemistry setups allows for high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives based on the 6-iodo-9-methyl-9H-purine scaffold. This automation can significantly accelerate the drug discovery process by enabling the synthesis and evaluation of a large number of compounds in a short period.

Feature of Flow ChemistryApplication to 6-iodo-9-methyl-9H-purineBenefits
Precise Reaction ControlFine-tuning of temperature, pressure, and residence time for each synthetic step.Improved yield and purity, minimization of side reactions.
Enhanced SafetyHandling of hazardous intermediates in small volumes within a closed system.Reduced risk of explosions or exposure to toxic substances.
ScalabilitySeamless transition from laboratory-scale synthesis to larger-scale production.Efficient and cost-effective manufacturing.
Automation and High-Throughput SynthesisRapid generation of a library of 6-iodo-9-methyl-9H-purine derivatives.Accelerated lead discovery and optimization in medicinal chemistry.

Exploration of Novel Catalytic Systems for C-I Bond Activation and Functionalization

The carbon-iodine (C-I) bond at the 6-position of 6-iodo-9-methyl-9H-purine is a key functional handle for introducing a wide range of substituents. The development of novel catalytic systems for the activation and functionalization of this bond is a major area of research.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, are well-established methods for forming carbon-carbon and carbon-heteroatom bonds. Future research in this area will focus on developing more active and versatile palladium catalysts that can operate under milder conditions and with lower catalyst loadings. For 6-iodo-9-methyl-9H-purine, this would enable the efficient introduction of various aryl, vinyl, and alkynyl groups at the 6-position.

Photoredox catalysis has emerged as a powerful tool for C-I bond functionalization under mild conditions. By using visible light to initiate single-electron transfer processes, a wide range of transformations that are not accessible through traditional thermal methods can be achieved. For example, photoredox/nickel dual catalysis could be employed for the coupling of 6-iodo-9-methyl-9H-purine with a variety of alkyl fragments.

Enzymatic C-I bond activation represents a green and highly selective approach. While still in its early stages of development for purine chemistry, the discovery and engineering of enzymes that can catalyze the functionalization of the C-I bond would be a significant breakthrough, offering unparalleled selectivity and sustainability.

Catalytic SystemFunctionalization of 6-iodo-9-methyl-9H-purineAdvantages
Advanced Palladium CatalystsSuzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.High efficiency, broad substrate scope, and well-established methodology.
Photoredox/Nickel Dual CatalysisCoupling with alkyl, aryl, and other radical precursors.Mild reaction conditions, use of visible light as a renewable energy source.
Biocatalysis (Future Prospect)Highly selective and enantioselective functionalization.Environmentally friendly, high degree of selectivity, potential for novel transformations.

Computational Predictions and In Silico Screening for Unexplored Chemical Transformations

Computational chemistry and in silico screening are becoming indispensable tools in modern chemical research. These methods can be used to predict the reactivity of molecules, screen for potential reaction pathways, and design novel catalysts, thereby guiding experimental work and accelerating the discovery of new chemical transformations.

For 6-iodo-9-methyl-9H-purine, Density Functional Theory (DFT) calculations can be employed to study the mechanism of C-I bond activation and to predict the feasibility of various cross-coupling reactions. By calculating the activation energies of different reaction pathways, researchers can identify the most promising conditions for a given transformation before even entering the laboratory.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of 6-iodo-9-methyl-9H-purine. By correlating the structural features of a series of compounds with their biological activity, these models can guide the design of new derivatives with improved potency and selectivity.

In silico screening of virtual compound libraries can be used to identify novel transformations for the 6-iodo-9-methyl-9H-purine scaffold. By computationally evaluating the reactivity of the C-I bond with a large number of potential coupling partners, new and unexpected reactions can be discovered, expanding the synthetic utility of this versatile building block.

Computational MethodApplication to 6-iodo-9-methyl-9H-purineBenefit
Density Functional Theory (DFT)Mechanistic studies of C-I bond activation and prediction of reaction outcomes.Rational design of experiments, understanding of reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR)Prediction of the biological activity of novel derivatives.Prioritization of synthetic targets, acceleration of drug discovery.
In Silico ScreeningDiscovery of new chemical transformations and coupling partners.Identification of novel reactions, expansion of synthetic toolbox.

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